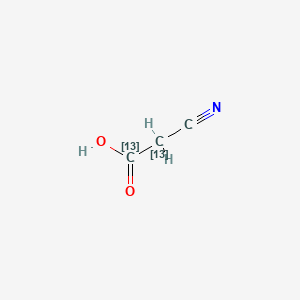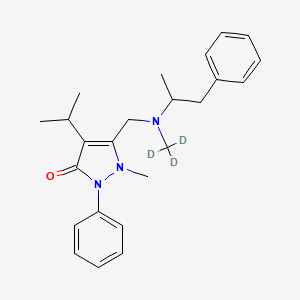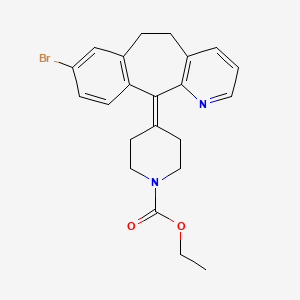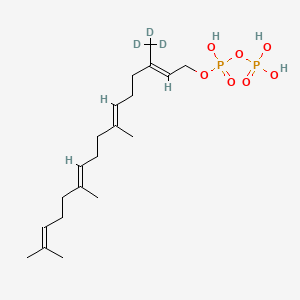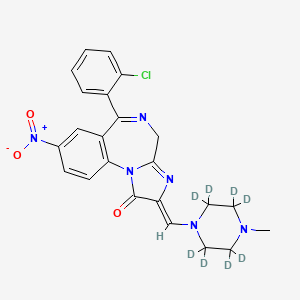
Loprazolam-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loprazolam-d8 is a deuterated form of loprazolam, a benzodiazepine derivative with anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties. Loprazolam is primarily used for the short-term treatment of insomnia, particularly in patients who have difficulty falling asleep or maintaining sleep .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of loprazolam involves the condensation of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H,4H-imidazo[1,2-a][1,4]benzodiazepin-1-one with 1-(dimethoxymethyl)-4-methylpiperazine to form the free base of loprazolam mesylate. This intermediate is then treated with methanesulfonic acid to yield loprazolam .
Industrial Production Methods
Industrial production of loprazolam follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification processes to ensure the quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Loprazolam undergoes several types of chemical reactions, including:
Oxidation: Loprazolam can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at the benzodiazepine ring, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of loprazolam, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Loprazolam-d8 is used in scientific research for various applications, including:
Mecanismo De Acción
Loprazolam exerts its effects by positively modulating the gamma-aminobutyric acid (GABA) A receptor complex. It binds to the benzodiazepine receptor site on the GABA A receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic, sedative, and hypnotic effects .
Comparación Con Compuestos Similares
Similar Compounds
Loprazolam is similar to other benzodiazepines such as:
- Diazepam
- Alprazolam
- Lorazepam
- Nitrazepam
- Temazepam
Uniqueness
Loprazolam is unique due to its intermediate half-life, which reduces the risk of daytime sedation compared to longer-acting benzodiazepines like diazepam. It also has a lower potential for tolerance and dependence compared to shorter-acting benzodiazepines like alprazolam .
Propiedades
Fórmula molecular |
C23H21ClN6O3 |
|---|---|
Peso molecular |
473.0 g/mol |
Nombre IUPAC |
(2Z)-6-(2-chlorophenyl)-8-nitro-2-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methylidene]-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one |
InChI |
InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14-/i8D2,9D2,10D2,11D2 |
Clave InChI |
UTEFBSAVJNEPTR-QQFOIGIWSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl)([2H])[2H])[2H] |
SMILES canónico |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


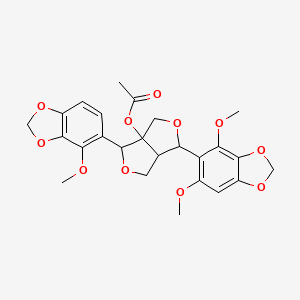
![2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
